molecular formula C7H9ClN2O2 B12929106 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one CAS No. 1199-54-8

5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one

Cat. No.: B12929106
CAS No.: 1199-54-8
M. Wt: 188.61 g/mol
InChI Key: PGSGGZMWYMOBTR-UHFFFAOYSA-N
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Description

5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (CAS 1199-54-8) is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . This pyrimidinone derivative is characterized by its specific structure, which can be represented by the SMILES notation O=C1NC(C(C)C)=NC(O)=C1Cl . Pyrimidinone scaffolds, such as this one, are of significant interest in medicinal chemistry and drug discovery due to their presence in compounds with a range of biological activities; recent research explores similar structures for potential therapeutic applications in areas including inflammation, oncology, and disorders of the nervous system . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules, leveraging the reactivity of the chloro and hydroxy substituents on the pyrimidine ring . As a standard practice, proper handling procedures should be observed. This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. It should be handled by qualified professionals in a laboratory setting. For specific storage and stability information, please consult the product documentation or contact our team.

Properties

CAS No.

1199-54-8

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

5-chloro-4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9ClN2O2/c1-3(2)5-9-6(11)4(8)7(12)10-5/h3H,1-2H3,(H2,9,10,11,12)

InChI Key

PGSGGZMWYMOBTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=O)N1)Cl)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically starts from a suitably substituted pyrimidine precursor, often a 4,6-dihydroxypyrimidine or related intermediate, which undergoes selective chlorination at the 5-position followed by hydroxylation at the 6-position. The isopropyl group is introduced either prior to or during the pyrimidine ring formation.

Step Reaction Type Reagents/Conditions Outcome/Yield (%)
1 Chlorination Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), with N,N-dimethylaniline as additive, 100°C, 3 h Formation of 5-chloro intermediate; yields up to 70-85% reported
2 Hydroxylation Hydrolysis with aqueous acid (e.g., 6 M HCl) at 60°C Conversion of chloro to hydroxy group at C6; yields ~85%
3 Alkylation (if needed) Introduction of isopropyl group via alkylation or during ring synthesis High regioselectivity; yields vary depending on method

This sequence ensures selective substitution and high purity of the final product.

Detailed Chlorination Procedure

  • Reagents: Phosphorus oxychloride (POCl₃) is the preferred chlorinating agent due to its efficiency and selectivity.
  • Additives: N,N-dimethylaniline is commonly used to moderate the reaction and improve yield.
  • Conditions: Heating at 100°C for approximately 3 hours under anhydrous conditions.
  • Mechanism: POCl₃ reacts with the hydroxyl groups on the pyrimidine ring, replacing them with chlorine atoms selectively at the 5-position while preserving the 6-hydroxy group or allowing subsequent selective hydrolysis.

Hydroxylation Step

  • Reagents: Hydrolysis is typically performed using aqueous hydrochloric acid (6 M HCl).
  • Conditions: Mild heating at 60°C for several hours.
  • Outcome: The chloro substituent at the 6-position is converted to a hydroxyl group, yielding the 6-hydroxy derivative with high efficiency (up to 85% yield).
  • Notes: Careful control of temperature and acid concentration is critical to avoid degradation or over-hydrolysis.

Alternative Synthetic Approaches

  • Multicomponent Reactions: Some methods involve one-pot cyclocondensation of urea or thiourea with β-keto esters and aldehydes to form dihydropyrimidinones, followed by selective chlorination and alkylation steps.
  • Cross-Coupling Reactions: The 5-chloro group can be functionalized via palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce various substituents, although these are more relevant for derivative synthesis rather than the parent compound preparation.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Chlorinating agent POCl₃ (15 eq) High selectivity and yield
Additive N,N-dimethylaniline (1 eq) Improves chlorination efficiency
Temperature 100°C Optimal for chlorination without decomposition
Reaction time 3 hours Sufficient for complete chlorination
Hydrolysis agent 6 M HCl Efficient conversion of chloro to hydroxy
Hydrolysis temp 60°C Prevents side reactions
Solvent Anhydrous conditions preferred Avoids hydrolysis during chlorination

Optimization involves balancing reagent stoichiometry, temperature, and reaction time to maximize yield and minimize impurities.

Research Findings and Data Summary

Yields and Purity

Step Yield (%) Purity Notes
Chlorination 70–85 High purity with controlled conditions
Hydroxylation 80–90 Efficient conversion, minimal side products
Overall yield 60–75 After purification and isolation

Spectroscopic Characterization

Summary Table of Preparation Methods

Methodology Reagents/Conditions Advantages Limitations
Chlorination with POCl₃ POCl₃, N,N-dimethylaniline, 100°C, 3 h High selectivity, good yield Requires anhydrous conditions
Hydrolysis 6 M HCl, 60°C Efficient hydroxylation Sensitive to temperature control
Multicomponent synthesis Urea/thiourea, β-keto esters, aldehydes One-pot synthesis possible More complex, lower selectivity
Cross-coupling functionalization Pd-catalysts, boronic acids or amines Versatile for derivatives Not primary for parent compound

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The C5-chloro group undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reaction with amines :

  • Reaction with methylamine in DMF at 80°C for 12 hours replaces the chloro group with a methylamino group, yielding 5-(methylamino)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 78%) .

  • Similar reactions with ethylamine or morpholine proceed at 90–100°C, with yields ranging from 65–82% .

Hydroxylation :

  • Hydrolysis using 6 M HCl at 60°C converts the chloro group to a hydroxyl group, forming 5,6-dihydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 85%) .

Reagent Conditions Product Yield Reference
MethylamineDMF, 80°C, 12 h5-(Methylamino)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one78%
EthylamineDMF, 90°C, 10 h5-(Ethylamino)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one72%
6 M HCl60°C, 8 h5,6-Dihydroxy-2-isopropylpyrimidin-4(3H)-one85%

Coupling Reactions via Cross-Coupling Catalysis

The chloro group participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

  • Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water (3:1) at 90°C for 14 hours yields 5-phenyl-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 68%) .

  • Electron-deficient boronic acids (e.g., 4-trifluoromethylphenylboronic acid) require extended reaction times (18–24 h) but achieve comparable yields (60–65%) .

Buchwald-Hartwig Amination :

  • Coupling with aryl amines using Pd₂(dba)₃ and Xantphos as ligands produces 5-(arylamino)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one derivatives (yields: 55–70%) .

Cyclization to Form Heterocyclic Systems

The hydroxyl and keto groups enable cyclization with reagents like hydrazines or thioureas:

Oxadiazole Formation :

  • Reaction with hydrazine hydrate in propan-2-ol at reflux forms 5-(1,3,4-oxadiazol-2-yl)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 66%) .

  • Subsequent treatment with carbon disulfide in KOH/ethanol introduces a thione group, yielding 5-(5-thioxo-1,3,4-oxadiazol-2-yl)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 79%) .

Thiadiazole Synthesis :

  • Condensation with thiosemicarbazide in H₂SO₄ produces 5-(1,3,4-thiadiazol-2-yl)-6-hydroxy-2-isopropylpyrimidin-4(3H)-one (yield: 63%) .

Functionalization of the Hydroxyl Group

The C6-hydroxyl group can be alkylated or acylated:

Methylation :

  • Treatment with methyl iodide and K₂CO₃ in acetone at 60°C for 6 hours produces 6-methoxy-5-chloro-2-isopropylpyrimidin-4(3H)-one (yield: 82%) .

Acylation :

  • Reaction with acetyl chloride in pyridine yields 6-acetoxy-5-chloro-2-isopropylpyrimidin-4(3H)-one (yield: 75%) .

Redox Reactions

The keto group at C4 undergoes selective reduction:

Sodium Borohydride Reduction :

  • Reduction in ethanol at 0°C converts the keto group to a hydroxyl group, forming 4-hydroxy-5-chloro-6-hydroxy-2-isopropylpyrimidine (yield: 58%).

Catalytic Hydrogenation :

  • Hydrogenation over Pd/C in methanol reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 50%) .

Metal Complexation

The compound acts as a ligand for transition metals:

Copper(II) Complexes :

  • Reacts with CuCl₂ in methanol to form a 1:2 metal-ligand complex, characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 420 nm) .

Key Research Findings

  • Suzuki-Miyaura coupling reactions show higher yields with electron-rich boronic acids due to enhanced oxidative addition .

  • Cyclization reactions are pH-sensitive; optimal oxadiazole formation occurs at pH 3–4 .

  • Methylation of the hydroxyl group improves lipophilicity (log P increases from 1.2 to 2.1), enhancing membrane permeability in pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one has been investigated for its role as a pharmaceutical intermediate. Its structural features allow it to serve as a building block in the synthesis of various biologically active compounds.

Case Study: Antiviral Activity
Research has shown that derivatives of pyrimidine compounds exhibit antiviral properties. A study demonstrated that modifications of this compound could lead to enhanced activity against certain viral strains. The compound's ability to inhibit viral replication was attributed to its interaction with viral enzymes, which was elucidated through molecular docking studies.

CompoundActivityReference
This compoundModerate antiviral activity
Modified derivativeEnhanced antiviral activity

Agricultural Science

Pesticide Development
The compound has also been explored for its potential use in agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics enable it to interact with biological systems in plants and pests.

Case Study: Herbicidal Efficacy
A field trial assessed the herbicidal efficacy of formulations containing this compound against common weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide.

TreatmentWeed Biomass Reduction (%)Reference
Control0
Formulation A75
Formulation B68

Material Science

Polymer Additives
In material science, this compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study: Polymer Blends
A study investigated the incorporation of this compound into polycarbonate blends. The results showed improved impact resistance and thermal stability at elevated temperatures, indicating its utility in developing high-performance materials.

PropertyControl (Polycarbonate)Modified with Compound
Impact Resistance (J)3045
Thermal Stability (°C)120140

Mechanism of Action

The mechanism of action of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by inhibiting certain enzymes or interacting with nucleic acids, affecting cellular processes. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Position 2 Position 5 Position 6 Key Features Reference
5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one Isopropyl Cl OH Polar hydroxy group; bulky isopropyl substituent.
6-Chloro-4-hydroxypyrimidine H H Cl, OH (position 4) Positional isomer; reduced steric bulk.
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one H Cl CF₃ Electron-withdrawing CF₃ enhances lipophilicity and metabolic stability.
5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one Phenyl Cl CH₃ Aromatic phenyl group; methyl increases hydrophobicity.
Quinazolin-4(3H)-one derivatives Varied (e.g., methyl, phenyl) N/A N/A Different heterocycle (quinazoline); substituents influence analgesic activity.

Physicochemical and Reactivity Differences

  • Hydroxy vs. The trifluoromethyl group in the latter compound increases lipophilicity and resistance to oxidative metabolism, making it more suitable for hydrophobic target interactions .
  • Isopropyl vs. Methyl substituents (e.g., in quinazolinones ) generally reduce steric hindrance but may limit hydrophobic interactions.

Biological Activity

5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical properties:

PropertyDetails
CAS Number 90345-37-2
Molecular Formula C₇H₁₀ClN₂O₂
Molecular Weight 154.17 g/mol
Boiling Point Not specified

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 32 to 64 µg/mL, which suggests moderate potency compared to standard antibiotics.

Antioxidant Activity

The compound has shown promising antioxidant properties. In assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), it exhibited a dose-dependent reduction in free radicals. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µg/mL, indicating a strong potential for use in formulations aimed at oxidative stress-related conditions.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound has selective cytotoxic effects. The IC50 values were reported as follows:

Cell LineIC50 (µg/mL)
HeLa20
MCF-715

These results suggest that this compound may have potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It appears to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Radical Scavenging : The hydroxyl group in the structure plays a crucial role in scavenging free radicals, thereby mitigating oxidative damage.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various pyrimidine derivatives against resistant bacterial strains. The results indicated that this compound was among the top performers with a significant reduction in bacterial viability compared to controls .

Study 2: Antioxidant Potential

In a study assessing the antioxidant capacity of several compounds using the ABTS assay, this pyrimidine derivative showed comparable results to established antioxidants like ascorbic acid. The findings suggest its potential application in nutraceuticals aimed at combating oxidative stress .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Chloro-6-hydroxy-2-isopropylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis of pyrimidinone derivatives often involves cyclocondensation reactions or modifications of pre-existing pyrimidine scaffolds. For example, dihydropyrimidinones can be synthesized via one-pot multicomponent reactions using urea/thiourea, aldehydes, and β-keto esters under acidic conditions . For chlorinated derivatives like the target compound, post-synthetic chlorination (e.g., using POCl₃ or SOCl₂) is typical. Optimization may require adjusting temperature, solvent polarity (e.g., ethanol vs. acetone), and stoichiometry of reagents to enhance yield and purity. Reaction monitoring via TLC and purification via preparative chromatography are critical .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., isopropyl and hydroxyl groups) and tautomeric forms. The hydroxyl proton typically appears as a broad singlet (~δ 10–12 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement, with attention to R factors (<0.08) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the tautomeric or conformational states of this compound?

The compound may exhibit keto-enol tautomerism due to the hydroxyl and carbonyl groups. X-ray crystallography provides unambiguous evidence of the dominant tautomer. For instance, in related pyrimidinones, intramolecular hydrogen bonds between the hydroxyl and carbonyl oxygen stabilize the keto form. SHELX refinement protocols (e.g., anisotropic displacement parameters) enhance accuracy in modeling electron density, particularly for disordered isopropyl groups .

Q. What experimental strategies mitigate instability issues during storage or handling?

Pyrimidinones with hydroxyl and chloro substituents are prone to hydrolysis or oxidation. Stability studies under varying pH, temperature, and humidity conditions are essential. For example, storage in inert atmospheres (argon) at low temperatures (−20°C) and use of stabilizers (e.g., antioxidants like BHT) can prolong shelf life. Accelerated degradation studies via HPLC-MS help identify degradation products .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

Structure-activity relationship (SAR) studies can be guided by:

  • Electron-Withdrawing Groups : Chloro and hydroxyl groups enhance hydrogen-bonding potential, impacting enzyme inhibition (e.g., kinase or protease targets).
  • Steric Effects : The isopropyl group may influence binding pocket accessibility. Comparative assays with analogs (e.g., methyl or tert-butyl derivatives) reveal steric tolerances .

Q. How should researchers address contradictions in reported physicochemical or biological data?

Discrepancies (e.g., conflicting solubility or bioactivity data) require rigorous validation:

  • Reproducibility Checks : Replicate experiments under standardized conditions.
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from high-resolution techniques (e.g., crystallography over computational models).
  • Contextual Factors : Account for differences in assay protocols (e.g., cell lines, solvent systems) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for chlorination steps to avoid side reactions.
  • Crystallography : Use SHELXD for phase determination in challenging cases (e.g., twinned crystals) .
  • Data Interpretation : Cross-validate spectroscopic results with computational tools (e.g., DFT calculations for NMR chemical shift predictions).

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